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A head-to-head comparison of two selective CCK1 receptor antagonists, JNJ-17156516 and

dexloxiglumide, reveals significant differences in potency and duration of action in preclinical

models of pancreatitis. Experimental data indicates that JNJ-17156516 is a more potent and

longer-lasting inhibitor of pancreatic enzyme elevation, a key marker of pancreatitis.

Both JNJ-17156516 and dexloxiglumide are selective antagonists of the cholecystokinin 1

(CCK1) receptor, which plays a crucial role in initiating the inflammatory cascade in certain

forms of pancreatitis.[1][2] The mechanism involves the hormone cholecystokinin (CCK)

binding to CCK1 receptors on pancreatic acinar cells, leading to the premature activation of

digestive enzymes and the activation of inflammatory signaling pathways such as NF-κB.[1][2]

[3] By blocking this receptor, both drugs aim to mitigate the initial triggers of pancreatic

inflammation.

Quantitative Comparison of Efficacy
Experimental studies in rat models of pancreatitis induced by either a CCK analogue (CCK8S)

or bile duct ligation have demonstrated the efficacy of both compounds in a dose-dependent

manner. However, JNJ-17156516 consistently outperformed dexloxiglumide in these models.
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Parameter JNJ-17156516
Dexloxiglumid
e

Animal Model Reference

Potency (ED50,

p.o.)
8.2 µmol/kg >30 µmol/kg

CCK8S-induced

amylase

elevation in rats

[1]

Relative Potency
~5- to 10-fold

more potent
-

Bile duct ligation-

induced

amylase/lipase

elevation in rats

[1]

Duration of

Action
~6 hours ~2 hours

Inhibition of

CCK8S-induced

amylase

elevation in rats

[1]

Maximal

Inhibition of

Amylase

81 ± 3% 69 ± 7%
Bile duct ligation

model in rats
[1]

Inhibition Post-

Onset
60 ± 7% 57 ± 10%

Administered 60

min after bile

duct ligation in

rats

[1]

Experimental Protocols
The comparative data for JNJ-17156516 and dexloxiglumide were primarily generated from

two key rat models of acute pancreatitis.

1. CCK8S-Induced Pancreatic Enzyme Elevation Model: This model assesses the direct

antagonism of the CCK1 receptor.

Animals: Naïve rats.

Procedure: A subcutaneous injection of the CCK analogue, CCK8S, is administered to

stimulate the CCK1 receptor, leading to an elevation in plasma amylase activity.
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Intervention: JNJ-17156516 or dexloxiglumide was administered orally prior to the CCK8S

challenge.

Endpoint: Measurement of plasma amylase activity to determine the extent of CCK1 receptor

blockade.[1]

2. Bile Duct Ligation-Induced Pancreatitis Model: This model mimics pancreatitis caused by

biliary obstruction, a common clinical cause.

Animals: Rats.

Procedure: The common bile duct is surgically ligated, leading to an increase in endogenous

plasma CCK levels and subsequent pancreatitis.

Intervention: The antagonists were administered either before or after the bile duct ligation.

Endpoints: Plasma amylase and lipase levels were measured at various time points.

Pancreatic tissue was also analyzed for the activation of NF-κB, a key inflammatory marker.

[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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